molecular formula C12H15N B180626 3-butyl-1H-indole CAS No. 17380-17-5

3-butyl-1H-indole

Cat. No. B180626
CAS RN: 17380-17-5
M. Wt: 173.25 g/mol
InChI Key: YSDBYSJVQSHFOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1H-indole is a chemical compound that is classified as an indole derivative. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound has received significant attention in the scientific community due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-butyl-1H-indole is not fully understood. However, studies have suggested that this compound exerts its biological effects through various pathways, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. Additionally, 3-butyl-1H-indole has been found to interact with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and Physiological Effects:
Studies have shown that 3-butyl-1H-indole has diverse biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect against oxidative stress. Additionally, this compound has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-butyl-1H-indole in laboratory experiments include its diverse biological activities, ease of synthesis, and low toxicity. However, its limitations include its relatively low solubility in water and the need for further studies to fully elucidate its mechanism of action.

Future Directions

Future research on 3-butyl-1H-indole could focus on its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate its potential as an anticancer agent and its interactions with cellular targets. Furthermore, the development of new synthetic methods for the production of this compound could facilitate its use in various applications.

Synthesis Methods

The synthesis of 3-butyl-1H-indole can be achieved through several methods, including the Fischer indole synthesis, the Bischler-Napieralski reaction, and the Pictet-Spengler reaction. Among these methods, the Fischer indole synthesis is the most commonly used and involves the condensation of a ketone with an amine in the presence of an acid catalyst.

Scientific Research Applications

3-butyl-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and antibacterial activities. Studies have also shown that this compound has neuroprotective, anti-inflammatory, and antioxidant effects. Furthermore, 3-butyl-1H-indole has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

CAS RN

17380-17-5

Product Name

3-butyl-1H-indole

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

3-butyl-1H-indole

InChI

InChI=1S/C12H15N/c1-2-3-6-10-9-13-12-8-5-4-7-11(10)12/h4-5,7-9,13H,2-3,6H2,1H3

InChI Key

YSDBYSJVQSHFOE-UHFFFAOYSA-N

SMILES

CCCCC1=CNC2=CC=CC=C21

Canonical SMILES

CCCCC1=CNC2=CC=CC=C21

synonyms

3-butyl-indole

Origin of Product

United States

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